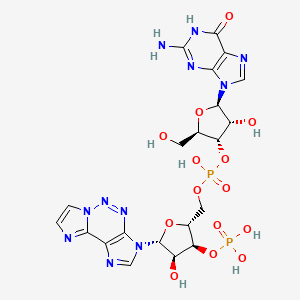
Geaad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geaad is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Geaad typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Geaad undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogens or other reactive groups and are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Geaad has a wide range of applications in scientific research:
Chemistry: this compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and as an additive in various products.
Mécanisme D'action
The mechanism of action of Geaad involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Propriétés
Numéro CAS |
73962-09-1 |
|---|---|
Formule moléculaire |
C21H25N11O14P2 |
Poids moléculaire |
717.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H25N11O14P2/c22-21-26-16-10(18(36)27-21)25-6-30(16)19-11(34)13(7(3-33)43-19)46-48(40,41)42-4-8-14(45-47(37,38)39)12(35)20(44-8)31-5-24-9-15-23-1-2-32(15)29-28-17(9)31/h1-2,5-8,11-14,19-20,33-35H,3-4H2,(H,40,41)(H2,37,38,39)(H3,22,26,27,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
QUSXVKRBWHOWPC-XPWFQUROSA-N |
SMILES isomérique |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O |
SMILES canonique |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
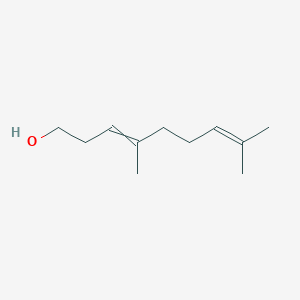
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
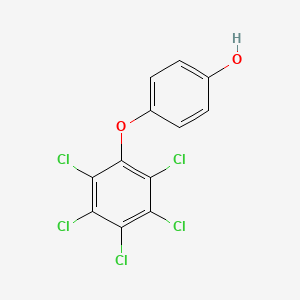
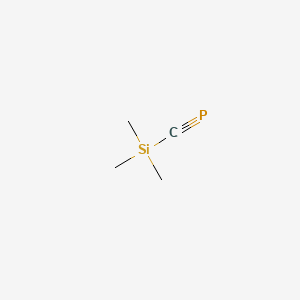


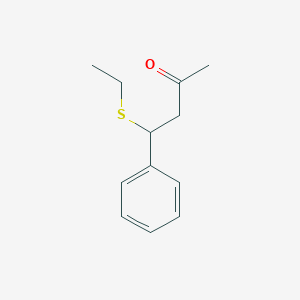
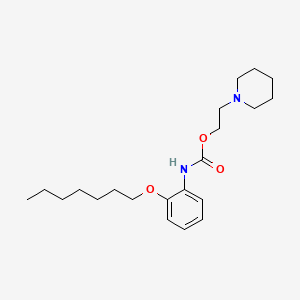


![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
